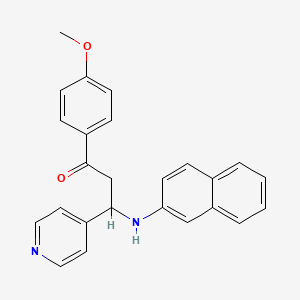
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone
描述
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in 1976 by a group of researchers at the University of Minnesota. Since then, MNPA has been extensively studied for its potential use as an analgesic drug and as a research tool in the field of neuroscience.
作用机制
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone acts on the mu-opioid receptor by binding to it and activating a series of downstream signaling pathways. This activation leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesic and euphoric effects. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone also inhibits the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone are similar to those of other opioids, such as morphine and fentanyl. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone produces potent analgesic effects, which are mediated by the activation of the mu-opioid receptor. It also produces sedation, respiratory depression, and constipation, which are common side effects of opioids.
实验室实验的优点和局限性
One of the advantages of using 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone in lab experiments is its high selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of mu-opioid receptor activation without affecting other opioid receptors. However, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has a relatively short half-life, which can make it difficult to study its long-term effects. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone is also a synthetic compound, which may limit its applicability to studies of endogenous opioids.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone. One area of interest is the development of more potent and selective mu-opioid receptor agonists for use as analgesic drugs. Another area of interest is the study of the role of the opioid receptor system in the development of chronic pain and the potential for opioid-induced hyperalgesia. Finally, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone may be used as a tool to study the interactions between the opioid receptor system and other neurotransmitter systems in the brain.
科学研究应用
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been used extensively in scientific research as a tool to study the opioid receptor system in the brain. It has been shown to bind selectively to the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has also been used to study the role of the opioid receptor system in the development of drug addiction and tolerance.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-29-23-10-7-20(8-11-23)25(28)17-24(19-12-14-26-15-13-19)27-22-9-6-18-4-2-3-5-21(18)16-22/h2-16,24,27H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYCPVMMOWFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=NC=C2)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)
![4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate](/img/structure/B3861996.png)
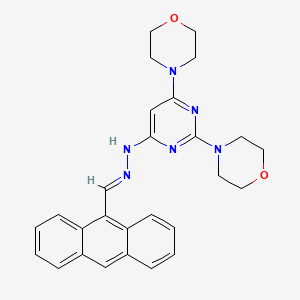
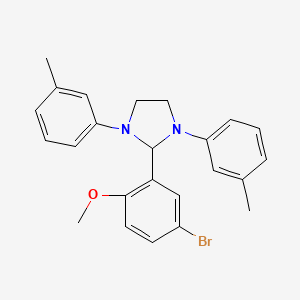
![N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B3862008.png)
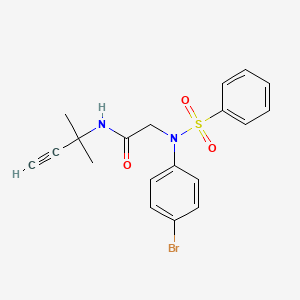
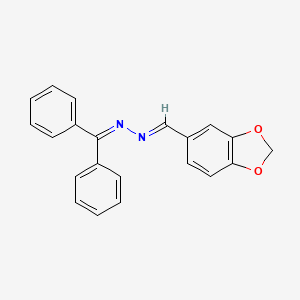
![2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862021.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3862029.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862034.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862073.png)
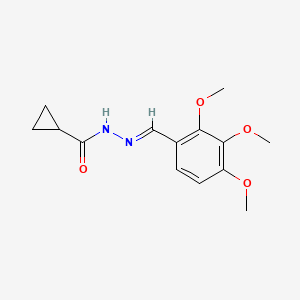
![1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862092.png)